1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in the field of green chemistry. Paper describes the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane, a related fluorinated compound, through liquid-phase fluorination reactions and vapor-phase hydrogenation. The process involves the use of KF in DMF and a Pd-based hydrogenation catalyst. Quantum chemical calculations were used to verify the chemical equilibriums between isomers, which is crucial for understanding the synthesis of complex fluorinated molecules.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often analyzed using quantum chemical calculations to determine the stability and reactivity of different isomers. In paper , Gaussian09 was used to calculate the isomer energies, which is an important step in predicting the outcomes of synthesis reactions and the properties of the resulting compounds.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including fluorination, chlorination, and bromination. Paper discusses the reaction of heptafluorinated and difluorinated nitropentanes with trifluoroacetic acid to yield hexafluorinated and difluorinated tetranitropentane-3-nitronic acids. The paper also mentions the synthesis of 3-halo derivatives through halogenation reactions. These reactions are indicative of the reactivity of fluorinated compounds and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to increased stability and resistance to degradation. While the specific properties of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane are not discussed, the papers provide a context for understanding the general behavior of fluorinated compounds. For example, paper describes the synthesis of hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones, which are likely to have unique properties due to their fluorinated nature.
Scientific Research Applications
Reaction with Unsaturated Systems
Heptafluoro-2-iodopropane, a related compound, has been studied for its reaction with vinyl fluoride and other unsaturated systems. Under both photochemical and thermal conditions, this compound forms adducts like 1,1,1,2,3,3,4-heptafluoro-4-iodo-2-trifluoromethylbutane. These reactions demonstrate the potential of heptafluoro-iodo compounds in synthesizing various fluorinated organic compounds (Fleming, Haszeldine, & Tipping, 1973).
Photoelectron Spectroscopy
The high-resolution photoelectron spectra of fluoroiodohydrocarbons, including compounds similar to 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, have been measured. These studies are crucial for understanding the electronic structure and reactivity of such molecules (Boschi & Salahub, 1974).
Synthesis of Fluorocarbon Polymers
Heptafluoro-2-iodopropane, closely related to this compound, has been used in telomerization reactions for synthesizing models of fluorocarbon polymers. This highlights the role of such compounds in polymer science and materials engineering (Chambers et al., 1964).
Safety and Hazards
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNRRNKRZXHADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880148 | |
Record name | 3:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68188-12-5, 1513-88-8 | |
Record name | Alkyl iodides, C4-20, gamma-omega-perfluoro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alkyl iodides, C4-20, γ-ω-perfluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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